molecular formula C15H11Cl2NO2 B446719 N-(4-acetylphenyl)-3,4-dichlorobenzamide CAS No. 5246-14-0

N-(4-acetylphenyl)-3,4-dichlorobenzamide

Cat. No.: B446719
CAS No.: 5246-14-0
M. Wt: 308.2g/mol
InChI Key: XODLHUZYTNALJR-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3,4-dichlorobenzamide is a chemical compound with the molecular formula C 15 H 11 Cl 2 NO 2 and a molecular weight of 308.16 g/mol . It is identified by the CAS Registry Number 5246-14-0 . Researchers value this compound as a key chemical precursor; for instance, it serves as a foundational building block in organic synthesis, used to create more complex molecules like acyl thiourea derivatives for biochemical research . These derivatives are subjects of in-depth in silico and in vitro investigations, showing potential for activities such as urease inhibition . Available for research applications, this compound is offered with a typical purity of 95% or higher . Key physical properties include a calculated density of 1.377 g/cm³ and a boiling point of 397.8°C at 760 mmHg . This product is intended for research purposes only and is not classified as a medicinal product or approved for any human or therapeutic use.

Properties

IUPAC Name

N-(4-acetylphenyl)-3,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)11-4-7-13(16)14(17)8-11/h2-8H,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODLHUZYTNALJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356762
Record name N-(4-acetylphenyl)-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5246-14-0
Record name N-(4-acetylphenyl)-3,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of quantum mechanical modeling, providing a robust framework for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, from geometric parameters to electronic and spectral characteristics. For N-(4-acetylphenyl)-3,4-dichlorobenzamide, DFT calculations are instrumental in understanding its stability, reactivity, and electronic behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gap and its Implications for Reactivity)

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's ability to interact with other chemical species.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. For this compound, the HOMO-LUMO gap provides insight into its charge transfer capabilities and its potential to participate in chemical reactions. While specific experimental or calculated values for this compound are not available in the cited literature, related benzamide (B126) derivatives have been studied, showing that substitutions on the phenyl rings significantly influence the HOMO-LUMO energies and the resulting energy gap.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Value Implications for Reactivity
EHOMO Data not available Indicates electron-donating ability
ELUMO Data not available Indicates electron-accepting ability

| Energy Gap (ΔE) | Data not available | Determines chemical reactivity and kinetic stability |

Evaluation of Chemical Reactivity Descriptors (e.g., Chemical Softness)

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the reactive nature of a molecule. These descriptors, including chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), provide a more detailed picture of molecular reactivity. nih.gov

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to undergo electronic changes. A softer molecule is generally more reactive. nih.gov

Electronegativity (χ) describes the power of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a system when it accepts electrons from the environment.

These descriptors collectively help in profiling the reactivity of this compound, predicting its behavior in various chemical environments. High chemical potential and electrophilicity values are associated with good electrophilic character. nih.gov

Table 2: Chemical Reactivity Descriptors

Descriptor Formula Value
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Data not available
Chemical Softness (S) 1 / η Data not available
Electronegativity (χ) -(ELUMO + EHOMO) / 2 Data not available
Chemical Potential (μ) Data not available

| Electrophilicity Index (ω) | μ² / 2η | Data not available |

Hirshfeld Surface Analysis for Comprehensive Quantification of Intermolecular Interactions

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By partitioning the crystal electron density into molecular fragments, it provides a unique three-dimensional surface for each molecule. This surface is colored according to various properties, such as dnorm (normalized contact distance), to highlight regions involved in intermolecular contacts. The analysis is complemented by 2D fingerprint plots, which summarize the types and relative contributions of different atomic contacts.

Mapping and Quantification of Specific Atomic Contacts (e.g., H···C/C···H, H···H, H···Cl/Cl···H, H···O/O···H)

For a molecule like this compound, a variety of intermolecular interactions are expected to contribute to its crystal packing stability. Hirshfeld analysis can precisely map and quantify these contacts. In similar molecular structures, contacts involving hydrogen atoms are typically dominant. The expected significant interactions for the title compound would include:

H···H contacts: Generally the most abundant type of contact, representing van der Waals forces.

H···O/O···H contacts: Corresponding to hydrogen bonds, which are crucial for stabilizing the crystal structure.

H···Cl/Cl···H contacts: Weak hydrogen bonds or van der Waals interactions involving the chlorine atoms.

H···C/C···H contacts: Often indicative of C-H···π interactions.

The quantification of these interactions as percentages of the total Hirshfeld surface provides a clear understanding of the packing forces and the relative importance of different types of non-covalent bonds. For instance, in related N-(substituted phenyl)acetamides, H-atom contacts are the most dominant.

Table 3: Quantification of Intermolecular Contacts via Hirshfeld Surface Analysis

Atomic Contact Type Contribution (%) Description
H···H Data not available van der Waals forces
H···O/O···H Data not available Hydrogen bonding
H···Cl/Cl···H Data not available Halogen-related interactions
H···C/C···H Data not available C-H···π interactions

| Other | Data not available | Includes C···C, C···O, etc. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a vital tool in drug discovery and molecular biology for predicting the binding affinity and mode of action of a small molecule with a specific biological target.

Prediction of Binding Modes and Affinities with Relevant Biological Macromolecules and Enzymes

By performing molecular docking simulations, one can predict how this compound might interact with the active site of various enzymes or receptors. The simulation calculates a binding score or binding energy (often in kcal/mol), which estimates the strength of the interaction. Lower binding energies typically indicate a more stable ligand-receptor complex and a higher potential affinity.

The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. For example, studies on similar benzamide derivatives have shown that the amide linkage and substituted phenyl rings can form crucial hydrogen bonds and hydrophobic interactions with key residues in enzyme active sites. While specific docking studies for this compound are not available, research on related chlorobenzyl benzamides and fluorinated benzamides as potential enzyme inhibitors highlights the importance of these interactions for biological activity.

Table 4: Predicted Binding Affinities from Molecular Docking Studies

Target Macromolecule/Enzyme Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Type

Identification of Key Interacting Amino Acid Residues and Active Site Characteristics

Information regarding the specific amino acid residues that interact with this compound within the active site of a biological target is not available. Molecular docking studies, which are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex, have not been published for this compound. Such studies would be crucial in identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that contribute to the binding affinity and selectivity of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

No quantitative structure-activity relationship (QSAR) models specific to this compound and its analogs have been reported. QSAR modeling is a computational method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for biological activity.

Correlation of Computed Physicochemical Parameters with Observed Biological Activities

In the absence of QSAR studies, there is no available data correlating the computed physicochemical parameters of this compound with its observed biological activities. Such an analysis would typically involve the calculation of various molecular descriptors, such as lipophilicity (logP), molar refractivity, and electronic parameters, and correlating them with experimental data on the compound's efficacy. This process is fundamental to understanding the structure-activity landscape and for the rational design of new and improved therapeutic agents.

Future research in the field of computational chemistry and molecular modeling is necessary to elucidate the molecular interactions, dynamic behavior, and structure-activity relationships of this compound. These studies would be invaluable for understanding its mechanism of action and for guiding the development of more potent and selective therapeutic agents.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Elucidation of Key Structural Features Dictating Biological Potency and Selectivity

The biological activity of N-(4-acetylphenyl)-3,4-dichlorobenzamide is intrinsically linked to its specific structural arrangement. The molecule is composed of two primary moieties: a 3,4-dichlorobenzamide (B1295324) group and an N-(4-acetylphenyl) group, connected by an amide linkage.

The 3,4-dichloro substitution pattern on the benzamide (B126) ring is a critical determinant of potency. The presence and position of these chlorine atoms are not arbitrary. They significantly influence the electronic and lipophilic properties of the ring, which in turn affects how the molecule interacts with its biological target. This specific dichlorination pattern is often essential for creating a complementary fit within the binding pocket of the target protein.

The N-(4-acetylphenyl) moiety also plays a pivotal role. The acetyl group at the para position is a key feature. Its carbonyl oxygen can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the target's active site. The planarity of the phenyl ring and the orientation of the acetyl group are also important for optimal binding.

Impact of Substituent Effects on the Benzamide and Acetylphenyl Moieties

Systematic modifications of the substituents on both the benzamide and acetylphenyl rings have provided deep insights into the SAR of this class of compounds.

Benzamide Moiety: The 3,4-dichloro substitution is often considered optimal, but research has explored the effects of other halogen substitutions. For instance, replacing chlorine with bromine or fluorine can modulate the lipophilicity and electronic nature of the ring, leading to changes in potency and selectivity. Moving the positions of the halogens, for example to a 2,4- or 3,5-dichloro pattern, generally results in a significant loss of activity, highlighting the strict regiochemical requirements for interaction with the biological target.

Acetylphenyl Moiety: The acetyl group at the para-position of the phenyl ring is a frequent point of modification. Altering the size and electronic properties of this group has profound effects on activity. For instance, replacement of the methyl group of the acetyl function with larger alkyl groups can lead to a decrease in potency due to steric hindrance. Conversely, replacing the acetyl group with other electron-withdrawing groups can sometimes maintain or even enhance activity, provided they can still participate in the necessary hydrogen bonding interactions.

The following interactive table summarizes the impact of various substituents on the biological activity of this compound analogs.

Moiety ModifiedPosition of SubstitutionType of SubstituentEffect on Biological Activity
Benzamide3,4-DichloroOften optimal for high potency
Benzamide2,4- or 3,5-DichloroSignificant decrease in activity
Benzamide3,4-DibromoCan maintain or slightly alter potency
Acetylphenyl4- (para)AcetylKey for hydrogen bonding and activity
Acetylphenyl4- (para)Larger alkyl ketonesGenerally decreases potency
Acetylphenyl4- (para)Other electron-withdrawing groupsCan maintain or enhance activity

Role of the Amide Linkage and its Potential for Bioisosteric Replacement (e.g., thiourea (B124793) linkage) on Bioactivity

The amide bond in this compound is more than just a simple linker; it plays a crucial role in maintaining the structural rigidity and conformational preferences necessary for biological activity. The planarity of the amide bond restricts the rotation between the two aromatic rings, orienting them in a specific spatial arrangement that is recognized by the target protein. The N-H group of the amide acts as a vital hydrogen bond donor, while the carbonyl oxygen can be a hydrogen bond acceptor.

Given its importance, the amide linkage has been a target for bioisosteric replacement to explore a different chemical space and potentially improve pharmacokinetic properties. One of the most common bioisosteres for an amide is a thiourea linkage . The replacement of the amide's carbonyl oxygen with a sulfur atom to form a thioamide or thiourea can lead to significant changes in the molecule's properties.

Rational Design Strategies for Optimizing Pharmacological Profiles and Overcoming Resistance Mechanisms

The development of optimized analogs of this compound relies heavily on rational design strategies. These approaches leverage an understanding of the SAR to guide the synthesis of new compounds with improved pharmacological profiles, such as enhanced potency, better selectivity, and the ability to overcome resistance mechanisms.

One key strategy is structure-based drug design . When the three-dimensional structure of the biological target is known, computational methods like molecular docking can be used to predict how analogs of this compound will bind. This allows for the in-silico design of modifications that are predicted to enhance binding affinity. For example, if a specific pocket in the binding site is identified, substituents can be added to the scaffold to occupy that pocket and form additional favorable interactions.

Another approach is ligand-based drug design , which is employed when the target structure is unknown. This strategy relies on the analysis of the SAR of a series of active and inactive compounds. Pharmacophore models can be generated to identify the essential chemical features required for activity. These models then serve as templates for the design of new molecules that fit the pharmacophore.

To overcome resistance mechanisms , which often arise from mutations in the target protein, rational design can be used to develop compounds that are less susceptible to these changes. This might involve designing molecules that bind to a different, more conserved region of the target or that can tolerate mutations in the binding site without a significant loss of affinity. For instance, if a resistance mutation involves the loss of a hydrogen bond, a new analog might be designed to form a different type of interaction, such as a hydrophobic or ionic interaction, to compensate for this loss.

Development of Multi-Target Directed Ligands based on the this compound Scaffold

The this compound scaffold has also served as a starting point for the development of multi-target directed ligands (MTDLs) . This strategy aims to design single molecules that can interact with multiple biological targets simultaneously. The rationale behind MTDLs is that complex diseases often involve multiple pathological pathways, and a drug that can modulate several of these pathways may be more effective than a highly specific, single-target agent.

The development of MTDLs based on this scaffold typically involves integrating pharmacophoric elements from known ligands of different targets into a single molecular entity. For example, the 3,4-dichlorobenzamide portion might be responsible for affinity towards one target, while the N-(4-acetylphenyl) moiety could be modified or extended to incorporate features that allow it to bind to a second target. This molecular hybridization approach requires a careful balancing of the structural requirements for each target to ensure that the resulting compound retains affinity for all intended targets.

This approach has been explored to combine the activity of this compound with that of other pharmacophores to address complex diseases where hitting multiple nodes in a signaling network could lead to a synergistic therapeutic effect. The design of such MTDLs is a challenging but promising area of research that leverages the versatility of the this compound scaffold.

Future Research Directions and Preclinical Development Perspectives

Expansion of Biological Activity Profiling for N-(4-acetylphenyl)-3,4-dichlorobenzamide

To ascertain the therapeutic relevance of this compound, a comprehensive expansion of its biological activity profiling is a critical first step. The benzamide (B126) structural motif is present in a variety of clinically significant drugs, suggesting a broad range of potential biological targets. nih.govacs.org Future research should systematically screen this compound against a diverse panel of receptors, enzymes, and ion channels.

Initial investigations could focus on targets where other substituted benzamides have shown activity. For instance, some benzamides are known to interact with dopamine (B1211576) receptors, making them relevant for neuropsychiatric and gastrointestinal disorders. nih.govnih.gov A focused screening against dopamine receptor subtypes (D2, D3, etc.) would be a logical starting point. researchgate.netacs.org Furthermore, given the activity of some benzamide derivatives as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease, evaluating this compound against these and other enzymes is warranted. mdpi.com The structural similarity of some sulfonamides, which can be considered related pharmacophores, to urea (B33335) suggests potential as urease inhibitors. acs.org This indicates another possible avenue for biological activity screening.

Table 1: Potential Initial Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
Receptors Dopamine Receptors (D2, D3), 5-HT7 ReceptorSchizophrenia, Depression, Dysthymia nih.govacs.org
Enzymes Acetylcholinesterase (AChE), β-secretase (BACE1), UreaseAlzheimer's Disease, H. pylori infections mdpi.comacs.org
Other Monoamine TransportersNeurological Disorders rsc.org

Advanced Preclinical Evaluation in Relevant Disease Models (e.g., in vivo proof-of-concept studies)

Following promising in vitro biological activity data, the subsequent step involves advanced preclinical evaluation in relevant disease models. These in vivo proof-of-concept studies are essential to determine if the compound's activity translates into a therapeutic effect in a living organism. The choice of animal models would be directly informed by the results of the expanded biological activity profiling.

For example, if this compound shows potent dopamine receptor antagonism, preclinical models of psychosis or schizophrenia would be appropriate. nih.gov Conversely, if it demonstrates significant acetylcholinesterase inhibition, it would be evaluated in animal models of cognitive impairment relevant to Alzheimer's disease. mdpi.com These studies would aim to establish a dose-response relationship, assess the compound's efficacy in ameliorating disease symptoms, and gather preliminary pharmacokinetic data.

Application of Combinatorial Chemistry and High-Throughput Screening for Novel Analogue Discovery

To explore the structure-activity relationship (SAR) and identify analogues with improved potency, selectivity, or pharmacokinetic properties, modern drug discovery techniques such as combinatorial chemistry and high-throughput screening (HTS) are invaluable. researchgate.netnih.govnih.gov Combinatorial chemistry allows for the rapid synthesis of large libraries of compounds based on the this compound scaffold. acs.org By systematically modifying different parts of the molecule—such as the dichlorinated phenyl ring, the amide linker, or the acetylphenyl moiety—a diverse set of analogues can be generated. researchgate.net

These chemical libraries can then be subjected to HTS, where thousands of compounds are rapidly tested for their biological activity against a specific target. nih.govyoutube.com This approach can efficiently identify "hit" compounds with desired biological activity, which can then be selected for further optimization. The integration of automated robotic systems in HTS can significantly accelerate this process, allowing for the screening of vast numbers of compounds in a short period. youtube.com

Table 2: Potential Modifications for Combinatorial Library Synthesis

Molecular RegionExample Modifications
Dichlorophenyl Ring Varying halogen substitution (F, Br, I), altering substitution pattern (e.g., 2,4-dichloro, 3,5-dichloro), introducing other substituents (e.g., methoxy, nitro)
Acetylphenyl Ring Replacing acetyl group with other ketones, esters, or amides; modifying the phenyl ring with various substituents.
Amide Linker Bioisosteric replacement of the amide bond (e.g., reverse amide, sulfonamide).

Potential of this compound as a Lead Compound for Therapeutic Applications

A lead compound is a chemical starting point for the development of a new drug. researchgate.net this compound possesses several characteristics that suggest its potential as a lead compound. The benzamide core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. acs.org Its synthetic accessibility allows for the straightforward creation of derivatives for SAR studies. mdpi.comresearchgate.net

The discovery of novel antifungal agents based on pyrazole-4-carboxamide derivatives highlights how a core structure can be optimized to produce highly active compounds. nih.gov Similarly, if this compound demonstrates even modest activity in initial screens, its chemical tractability makes it an excellent candidate for a lead optimization program. Such a program would involve iterative cycles of chemical synthesis and biological testing to develop analogues with enhanced therapeutic properties.

Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling more rational and predictive approaches to compound design. nih.gov These computational tools can be applied to the development of this compound in several ways.

Firstly, AI models can be trained on existing data from other benzamide compounds to predict the biological activities of new, virtual analogues of this compound. This can help prioritize which compounds to synthesize, saving time and resources. Secondly, generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for binding to a specific biological target. nih.gov These models can also predict key drug-like properties, such as absorption, distribution, metabolism, and excretion (ADME). The use of advanced algorithms to analyze HTS data can also help in identifying patterns and pinpointing promising drug candidates that might be missed by manual inspection. youtube.com

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